molecular formula C12H13N B14336360 1-(4-Methylphenyl)-1,4-dihydropyridine CAS No. 106824-64-0

1-(4-Methylphenyl)-1,4-dihydropyridine

Cat. No.: B14336360
CAS No.: 106824-64-0
M. Wt: 171.24 g/mol
InChI Key: BIYZKYGCJHUBGN-UHFFFAOYSA-N
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Description

1-(4-Methylphenyl)-1,4-dihydropyridine is an organic compound that belongs to the class of dihydropyridines. These compounds are known for their significant role in medicinal chemistry, particularly as calcium channel blockers. The structure of this compound includes a dihydropyridine ring substituted with a 4-methylphenyl group, which imparts unique chemical and biological properties to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methylphenyl)-1,4-dihydropyridine typically involves the Hantzsch dihydropyridine synthesis. This method includes the condensation of an aldehyde, a β-ketoester, and ammonia or an ammonium salt. For this compound, the specific reactants would be 4-methylbenzaldehyde, ethyl acetoacetate, and ammonium acetate. The reaction is usually carried out in ethanol under reflux conditions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methylphenyl)-1,4-dihydropyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form pyridine derivatives.

    Reduction: Reduction reactions can convert the dihydropyridine ring to a tetrahydropyridine or a fully saturated piperidine ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the dihydropyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Pyridine derivatives.

    Reduction: Tetrahydropyridine or piperidine derivatives.

    Substitution: Various substituted dihydropyridine derivatives depending on the reagents used.

Scientific Research Applications

1-(4-Methylphenyl)-1,4-dihydropyridine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules and its potential as a biochemical probe.

    Medicine: Investigated for its potential as a calcium channel blocker, which can be used in the treatment of cardiovascular diseases.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(4-Methylphenyl)-1,4-dihydropyridine involves its interaction with calcium channels in cell membranes. By binding to these channels, the compound inhibits the influx of calcium ions into cells, leading to vasodilation and a decrease in blood pressure. This mechanism is similar to other dihydropyridine calcium channel blockers, which are used to treat hypertension and angina.

Comparison with Similar Compounds

1-(4-Methylphenyl)-1,4-dihydropyridine can be compared with other dihydropyridine derivatives such as nifedipine, amlodipine, and felodipine. While all these compounds share a common dihydropyridine core, the substitution patterns on the aromatic ring and the dihydropyridine ring can significantly affect their pharmacological properties. For example:

    Nifedipine: Has a nitro group at the ortho position of the phenyl ring.

    Amlodipine: Contains a methoxyethyl group at the meta position.

    Felodipine: Features a chlorine atom at the ortho position.

The unique 4-methyl substitution in this compound may impart distinct pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research and development.

Properties

CAS No.

106824-64-0

Molecular Formula

C12H13N

Molecular Weight

171.24 g/mol

IUPAC Name

1-(4-methylphenyl)-4H-pyridine

InChI

InChI=1S/C12H13N/c1-11-5-7-12(8-6-11)13-9-3-2-4-10-13/h3-10H,2H2,1H3

InChI Key

BIYZKYGCJHUBGN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C=CCC=C2

Origin of Product

United States

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